molecular formula C14H12N4 B3019763 5-(2,3-dihydro-1H-inden-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 866050-29-5

5-(2,3-dihydro-1H-inden-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B3019763
CAS No.: 866050-29-5
M. Wt: 236.278
InChI Key: FEVJZHQBGIYDQY-UHFFFAOYSA-N
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Description

5-(2,3-dihydro-1H-inden-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The 1,2,4-triazolo[1,5-a]pyrimidine (TP) core is isoelectronic with the purine ring system, making it a versatile bioisostere in the design of novel enzyme inhibitors . This scaffold has demonstrated remarkable versatility, with applications explored in cancer research, neurodegenerative diseases, and infectious diseases . Researchers have utilized TP derivatives as multifunctional scaffolds in the design of potential antiproliferative agents. Recent studies highlight derivatives of this core structure as promising multikinase inhibitors, showing potent activity against key oncology targets such as EGFR, VEGFR2, CDK2, and TrkA . The mechanism of action for such compounds often involves competitive inhibition at the ATP-binding sites of these kinases, disrupting signaling pathways crucial for cancer cell proliferation and survival . In cellular assays, specific bioactive TP derivatives have been shown to induce cell cycle arrest, notably at the G2/M phase, and promote apoptosis in various cancer cell lines, underscoring their value in pharmacological research . Furthermore, the triazolo[1,5-a]pyrimidine core possesses metal-chelating properties, with its nitrogen atoms (N1, N3, N4) capable of forming coordination complexes that have been investigated for their anti-parasitic activity against organisms like Leishmania and Trypanosoma cruzi . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to explore the potential of this compound as a key intermediate or building block in their specific projects.

Properties

IUPAC Name

5-(2,3-dihydro-1H-inden-5-yl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4/c1-2-10-4-5-12(8-11(10)3-1)13-6-7-18-14(17-13)15-9-16-18/h4-9H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVJZHQBGIYDQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C3=NC4=NC=NN4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dihydro-1H-inden-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an indene derivative with a triazolopyrimidine precursor in the presence of a suitable catalyst. For instance, microwave-mediated, catalyst-free synthesis has been reported, where the reaction is carried out in dry toluene at elevated temperatures (e.g., 140°C) to achieve the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-dihydro-1H-inden-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the triazolopyrimidine core or the indene moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can be carried out on the triazolopyrimidine ring or the indene moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolopyrimidine derivatives, while substitution reactions can introduce various functional groups onto the triazolopyrimidine or indene moieties.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazolopyrimidine structures exhibit significant antimicrobial properties. For instance:

  • Antibacterial Properties : Studies have shown that compounds similar to 5-(2,3-dihydro-1H-inden-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine demonstrate potent antibacterial activity against both Gram-positive and Gram-negative bacteria. These compounds can inhibit bacterial growth at micromolar concentrations.
  • Antifungal Activity : Similar derivatives have been tested for antifungal properties against pathogens like Candida albicans, suggesting their potential as effective antifungal agents.

Cytotoxicity in Cancer Research

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings indicate that it may induce apoptosis in cancer cells through specific signaling pathways. This suggests its potential as a therapeutic agent in cancer treatment.

Materials Science Applications

The compound's unique structural features may also make it suitable for applications in materials science. Its ability to form stable complexes with metal ions could be explored for developing novel materials with specific electronic or optical properties.

Case Studies and Research Findings

Study Focus Findings
Antibacterial PropertiesExhibited potent activity against multiple bacterial strains; effective at micromolar levels.
Antifungal ActivityDemonstrated effectiveness against Candida albicans; potential for new antifungal therapies.
CytotoxicityInduced apoptosis in various cancer cell lines; potential therapeutic applications in oncology.

Mechanism of Action

The mechanism of action of 5-(2,3-dihydro-1H-inden-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Table 1: Key Analogues of [1,2,4]Triazolo[1,5-a]pyrimidine Derivatives

Compound Name Substituents Biological Activity Key Findings Reference
5-(2,3-Dihydro-1H-inden-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine 5-position: 2,3-dihydroindenyl Anticancer (hCA IX/XII inhibition) Demonstrates selective inhibition of tumor-associated carbonic anhydrase isoforms due to hydrophobic indenyl group enhancing target binding .
5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine 5- and 7-positions: Cl Herbicidal, Anticancer Chlorine atoms increase electrophilicity, enhancing reactivity in agricultural and anticancer applications. Higher toxicity profile noted .
Ethyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 5,7-positions: CH₃; 6-position: COOEt Not specified (structural model) Ester group at 6-position improves solubility; methyl groups stabilize π-π stacking in crystallography studies .
Pyrazolo[1,5-a]pyrimidine derivatives Core: Pyrazolo[1,5-a]pyrimidine Antitrypanosomal Purine mimicry disrupts nucleotide metabolism in parasites. Lacks triazole ring, reducing kinase inhibition compared to triazolo analogues .
2-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide hybrids 2-position: NH₂; 6-position: CONHR Anticancer (CDK2 inhibition) Carboxamide moiety enhances hydrogen bonding with kinase ATP-binding pockets, improving selectivity .

Key Differences in Bioactivity

Anticancer Mechanisms: The dihydroindenyl group in the target compound enhances hydrophobic interactions with hCA IX/XII, isoforms overexpressed in hypoxic tumors . In contrast, 5,7-dichloro derivatives exhibit broader reactivity but lower selectivity due to electrophilic chlorine atoms . Hybrids with arylamide groups (e.g., 2-amino-6-carboxamide derivatives) show improved kinase (CDK2) inhibition via hydrogen bonding, a feature absent in the indenyl-substituted compound .

Synthetic Accessibility :

  • The dihydroindenyl substituent requires multi-step synthesis, including Suzuki-Miyaura coupling or cycloaddition reactions, whereas chloro or methyl derivatives are often synthesized via direct halogenation or alkylation .

Toxicity and Selectivity: Chlorinated analogues (e.g., 5,7-dichloro derivatives) demonstrate higher cytotoxicity in non-target tissues, limiting therapeutic utility compared to the more selective dihydroindenyl variant .

Biological Activity

The compound 5-(2,3-dihydro-1H-inden-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine has garnered significant attention in recent years due to its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a comprehensive overview of its synthesis, biological evaluations, and structure-activity relationships (SARs).

  • Molecular Formula : C15H14N4S
  • Molecular Weight : 282.36 g/mol
  • CAS Number : 866050-32-0

This compound features a unique combination of an indene moiety and a triazolopyrimidine core, linked via a methyl sulfide group, which contributes to its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of [1,2,4]triazolo[1,5-a]pyrimidine , including the compound , exhibit potent antiproliferative effects against various cancer cell lines.

Case Studies

  • Antiproliferative Effects :
    • A study evaluated a series of [1,2,4]triazolo[1,5-a]pyrimidine derivatives against human cancer cell lines MGC-803, HCT-116, and MCF-7. The compound H12 , closely related to the target compound, showed IC50 values of 9.47 μM (MGC-803), 9.58 μM (HCT-116), and 13.1 μM (MCF-7), outperforming the standard chemotherapy drug 5-Fluorouracil (5-Fu) .
    • The mechanism of action was linked to the inhibition of the ERK signaling pathway, leading to decreased phosphorylation levels of key proteins involved in cell proliferation and survival .
  • Tubulin Polymerization Inhibition :
    • Several derivatives were identified as effective inhibitors of tubulin polymerization. For instance, one derivative exhibited an IC50 value of 0.53 μM against HCT-116 cells and induced apoptosis alongside G2/M phase arrest .

Anti-inflammatory Activity

In addition to its anticancer properties, compounds related to 5-(2,3-dihydro-1H-inden-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine have shown significant anti-inflammatory effects.

Key Findings

  • A review highlighted that certain pyrimidine derivatives demonstrated potent inhibition of COX-2 activity with IC50 values comparable to celecoxib (0.04 μmol) . This suggests potential applications in treating inflammatory diseases.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazolo-pyrimidine derivatives:

CompoundStructureIC50 (μM)Activity
H12Similar to target compound9.47 (MGC-803)Antiproliferative
Derivative XTubulin inhibitor0.53 (HCT-116)Induces apoptosis
Compound YCOX-2 inhibitor0.04Anti-inflammatory

The presence of specific substituents on the pyrimidine ring can enhance bioactivity by improving solubility or binding affinity to target proteins.

Q & A

Q. What are the most reliable synthetic protocols for 5-(2,3-dihydro-1H-inden-5-yl)[1,2,4]triazolo[1,5-a]pyrimidine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves multi-component reactions (MCRs) or regioselective cyclization. Key protocols include:

  • Multi-component synthesis : Reacting 5-amino-1,2,4-triazole with aldehydes (e.g., aromatic aldehydes) and β-ketoesters (e.g., ethyl 3-oxohexanoate) in the presence of dimethylformamide (DMF) as a catalyst. Fusion at 100–120°C for 10–12 minutes yields triazolopyrimidine derivatives with >80% efficiency .
  • Regioselective synthesis : Using β-enamino diketones and 3-amino-1,2,4-triazoles under mild acidic conditions (e.g., trifluoroacetic acid) to achieve regioselectivity at the 5- and 7-positions. Yields up to 95% are reported with this method .
    Optimization Tips :
    • Use microwave-assisted synthesis to reduce reaction time and improve purity.
    • Adjust solvent polarity (e.g., methanol/water mixtures) to enhance crystallization .

Q. What analytical techniques are essential for characterizing this compound and verifying its purity?

Methodological Answer: A combination of spectroscopic and chromatographic methods is critical:

  • FT-IR : Confirm functional groups (e.g., C=N stretch at ~1600 cm⁻¹, NH deformation at ~3300 cm⁻¹) .
  • NMR (¹H/¹³C) : Assign substituent positions on the triazolopyrimidine core (e.g., aromatic protons at δ 7.2–8.5 ppm, methylene groups in dihydroindenyl at δ 2.5–3.0 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₁₂N₄: m/z 236.11) .
  • HPLC-PDA : Assess purity (>95% recommended for biological assays) using C18 columns and acetonitrile/water gradients .

Q. How can researchers confirm the structural identity of this compound using crystallographic data?

Methodological Answer:

  • Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via slow evaporation in ethanol/dichloromethane. Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and torsion angles. The dihydroindenyl moiety typically shows planarity deviations <5° .
  • Powder XRD : Compare experimental patterns with simulated data from CIF files (e.g., Cambridge Structural Database entry for related triazolopyrimidines) .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of this compound, particularly in anticancer applications?

Methodological Answer: Key SAR insights from anticancer studies include:

  • 5-Position substituents : A trifluoroethylamino group enhances tubulin polymerization inhibition (IC₅₀ < 1 μM in MGC-803 gastric cancer cells) .
  • Aromatic ring modifications :
    • Ortho-fluoro substituents on the phenyl ring improve binding to tubulin’s vinca domain .
    • Indole hybrids at the 7-position suppress ERK signaling (e.g., compound H12: IC₅₀ = 9.47 μM in MGC-803 cells) .
      Experimental Design :
    • Use molecular docking (AutoDock Vina) to model interactions with tubulin (PDB: 1SA0) or ERK2 (PDB: 4QTB).
    • Validate SAR with cytotoxicity assays (MTT) and Western blotting for phosphorylated ERK/c-Raf .

Q. How does this compound overcome multidrug resistance (MDR) in cancer cells, and what experimental models validate this?

Methodological Answer:

  • Mechanism : It inhibits P-glycoprotein (P-gp) efflux pumps and binds non-competitively to tubulin, bypassing paclitaxel/vinca resistance .
  • Validation Models :
    • In vitro : Use MDR1-transfected KB-V1 cells; compare IC₅₀ values with parental KB-3-1 cells .
    • In vivo : Nude mouse xenografts with resistant tumors (e.g., colorectal HCT-116). Administer 50 mg/kg orally; measure tumor volume reduction over 21 days .

Q. What contradictory data exist regarding its antimicrobial activity, and how can researchers resolve these discrepancies?

Methodological Answer:

  • Contradictions : While some studies report potent anti-Enterococcus faecium activity (MIC = 2–4 μg/mL), others show limited Gram-negative coverage .
  • Resolution Strategies :
    • Test across standardized ESKAPE pathogen panels with consistent inoculum sizes (1–5 × 10⁵ CFU/mL).
    • Compare macromolecular synthesis assays (e.g., radiolabeled thymidine uptake for cell-wall inhibition) to confirm target specificity .

Q. What methodologies are used to study its photophysical properties for potential optoelectronic applications?

Methodological Answer:

  • UV-Vis/PL Spectroscopy : Measure absorption/emission maxima (e.g., λₐbₛ = 350 nm, λₑₘ = 450 nm in DMSO) .
  • Cyclic Voltammetry : Determine HOMO/LUMO levels (e.g., HOMO = -5.8 eV vs. Ag/AgCl) to assess electron-injection capabilities .
  • Theoretical Calculations : Use DFT (B3LYP/6-31G*) to model charge transfer pathways in push-pull triazolopyrimidines .

Q. How can researchers design derivatives to improve blood-brain barrier (BBB) penetration for CNS-targeted therapies?

Methodological Answer:

  • Structural Modifications :
    • Introduce 3-hydroxyphenyl groups to enhance passive diffusion (logP < 3) .
    • Reduce molecular weight (<450 Da) by replacing dihydroindenyl with smaller bicyclic moieties .
  • Validation :
    • Use in vitro BBB models (e.g., hCMEC/D3 monolayers; measure Pₐₚₚ > 10⁻⁶ cm/s).
    • Perform PET imaging in rodents to track brain uptake .

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